molecular formula C21H18ClN3O3S2 B14109939 N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B14109939
M. Wt: 460.0 g/mol
InChI Key: KOHJYTXPUCDTQP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a thieno[3,2-d]pyrimidinone derivative with a substituted acetamide moiety. Key structural features include:

  • Thieno[3,2-d]pyrimidinone core: A bicyclic system with two ketone groups (2,4-dioxo) that may participate in hydrogen bonding .

Properties

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

460.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C21H18ClN3O3S2/c1-23(15-5-2-4-14(22)12-15)18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-6-3-10-29-16/h2-6,8,10-12H,7,9,13H2,1H3

InChI Key

KOHJYTXPUCDTQP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide (CAS 1105223-65-1)
  • Core structure: Shares the thieno[3,2-d]pyrimidinone scaffold but lacks the 2,4-dioxo groups.
  • Substituents :
    • 2-Chloro-4-methylphenyl group (vs. 3-chlorophenyl-N-methyl in the target).
    • Phenyl group at position 7 (vs. thiophen-2-yl ethyl at position 3 in the target).
  • Pharmacological implications : The phenyl group at position 7 may enhance aromatic interactions, while the absence of N-methylation may increase polarity.
N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS 866350-09-6)
  • Core structure: Chromeno[2,3-d]pyrimidine (vs. thieno[3,2-d]pyrimidinone in the target).
  • Substituents :
    • 4-Methoxyphenyl group on the pyrimidine ring (electron-donating vs. thiophen-2-yl ethyl in the target).
    • Sulfanyl linker (vs. carbonyl groups in the target).
  • Functional impact: The chromeno-pyrimidine core may alter planarity and stacking behavior, while the sulfanyl group could influence redox properties.

Acetamide Derivatives with Heterocyclic Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Core structure : Simple acetamide with a thiazol ring.
  • Key differences: Lacks the bicyclic thieno-pyrimidinone system.
N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides
  • Core structure : Hydrazinecarbothioamide with pyridine and dimethylphenyl groups.
  • Activity : Exhibited IC₅₀ = 0.8 µM against MCF-7 breast cancer cells, comparable to doxorubicin.
  • Structural contrast: The target compound’s thieno-pyrimidinone core may offer different binding modes compared to hydrazinecarbothioamides.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Notable Activities/Properties Reference
Target Compound 409.888 g/mol* 3-Chlorophenyl-N-methyl, thiophen-2-yl ethyl Not reported (inferred lipophilicity)
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide 409.888 g/mol 2-Chloro-4-methylphenyl, 7-phenyl Supplier-listed (no activity data)
N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 533.01 g/mol 4-Methoxyphenyl, sulfanyl linker ZINC2690232 (database-listed)
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ~300 g/mol Pyridin-2-ylmethylidene, dimethylphenyl IC₅₀ = 0.8 µM (MCF-7 cells)

*Calculated based on CAS 1105223-65-1 data.

Research Findings and Implications

Pharmacological Potential

  • Anticancer activity : The thiophen-2-yl ethyl group in the target may mimic the pyridin-2-ylmethylidene moiety in , suggesting possible antiproliferative effects.

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